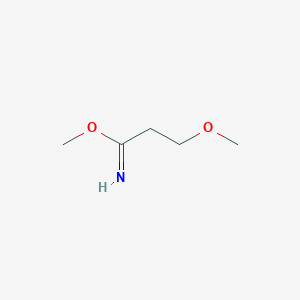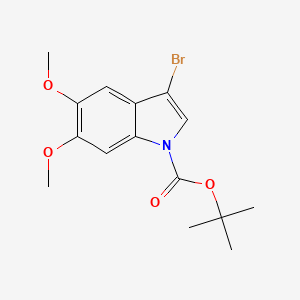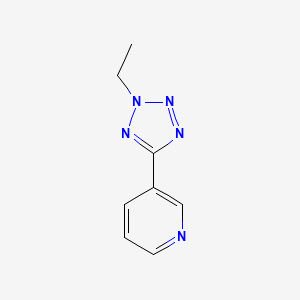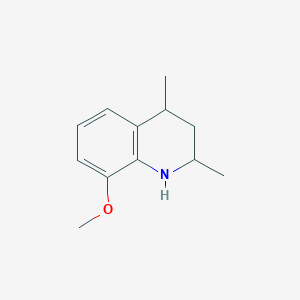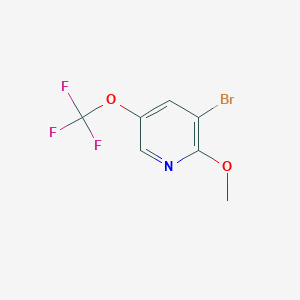![molecular formula C8H6Cl4N2 B15223805 5,6-Dichloro-2-(chloromethyl)-1H-benzo[d]imidazole hydrochloride CAS No. 89218-86-0](/img/structure/B15223805.png)
5,6-Dichloro-2-(chloromethyl)-1H-benzo[d]imidazole hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-Dichloro-2-(chloromethyl)-1H-benzo[d]imidazole hydrochloride is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of chlorine atoms at the 5 and 6 positions, as well as a chloromethyl group at the 2 position of the benzimidazole ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-2-(chloromethyl)-1H-benzo[d]imidazole hydrochloride typically involves the chlorination of a benzimidazole precursor. One common method starts with the chlorination of 2-methylbenzimidazole using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chloromethyl group. Subsequent chlorination at the 5 and 6 positions can be achieved using chlorine gas or N-chlorosuccinimide (NCS) under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis. The final product is often purified through recrystallization or chromatography to achieve the desired purity.
化学反应分析
Types of Reactions
5,6-Dichloro-2-(chloromethyl)-1H-benzo[d]imidazole hydrochloride can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex derivatives.
Reduction: Reduction reactions can be used to remove chlorine atoms or to modify the benzimidazole ring.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or primary amines can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted benzimidazole derivative, while oxidation can produce a benzimidazole with additional oxygen-containing functional groups.
科学研究应用
5,6-Dichloro-2-(chloromethyl)-1H-benzo[d]imidazole hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Benzimidazole derivatives, including this compound, are investigated for their potential therapeutic applications, including as anti-inflammatory and antiparasitic agents.
作用机制
The mechanism of action of 5,6-Dichloro-2-(chloromethyl)-1H-benzo[d]imidazole hydrochloride is not fully understood, but it is believed to involve interactions with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication in microbial cells .
相似化合物的比较
Similar Compounds
2-Chloromethylbenzimidazole: Lacks the chlorine atoms at the 5 and 6 positions, resulting in different chemical and biological properties.
5,6-Dichlorobenzimidazole:
2-Methylbenzimidazole: Lacks both the chlorine atoms and the chloromethyl group, making it less reactive in certain types of chemical reactions.
Uniqueness
5,6-Dichloro-2-(chloromethyl)-1H-benzo[d]imidazole hydrochloride is unique due to the presence of both the chloromethyl group and the chlorine atoms at the 5 and 6 positions. This combination of functional groups enhances its reactivity and allows for a wider range of chemical modifications and applications compared to similar compounds .
属性
CAS 编号 |
89218-86-0 |
|---|---|
分子式 |
C8H6Cl4N2 |
分子量 |
272.0 g/mol |
IUPAC 名称 |
5,6-dichloro-2-(chloromethyl)-1H-benzimidazole;hydrochloride |
InChI |
InChI=1S/C8H5Cl3N2.ClH/c9-3-8-12-6-1-4(10)5(11)2-7(6)13-8;/h1-2H,3H2,(H,12,13);1H |
InChI 键 |
BRBRWXMVNBBJAO-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C(=CC(=C1Cl)Cl)N=C(N2)CCl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,7-Diazabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B15223728.png)
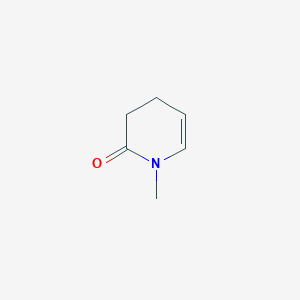
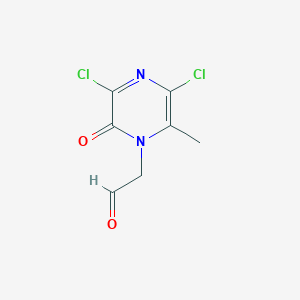
![(5-Methoxybenzo[d]isoxazol-3-yl)methanol](/img/structure/B15223740.png)
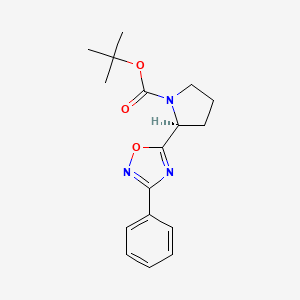
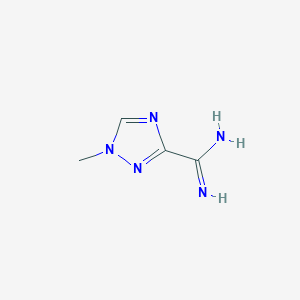
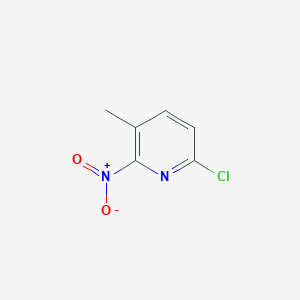
![4-Chloro-7-(trifluoromethyl)imidazo[1,5-a]quinoxaline](/img/structure/B15223760.png)

